N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is a useful research compound. Its molecular formula is C28H27N3O2S and its molecular weight is 469.6. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of this compound, also known as N-[2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide, are N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) . These receptors play a crucial role in the nervous system, particularly in neuroprotection and battling ischemic stroke .

Mode of Action

The compound interacts with its targets, the NMDA-GluN2B receptors, exerting neuroprotective effects comparable to ifenprodil . It binds to these receptors, potentially modulating their activity .

Biochemical Pathways

The compound affects the biochemical pathways related to neuroprotection and ischemic stroke . It has shown significant protective effects against H2O2-induced death of RAW 264.7 cells . In oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage, the compound significantly elevated the cell survival rate .

Pharmacokinetics

The compound’s significant neuroprotective effects suggest it may have favorable bioavailability .

Result of Action

The compound’s action results in significant neuroprotective effects. It has shown protective effects against H2O2-induced death of RAW 264.7 cells . In OGD/R-induced neuronal damage, the compound significantly elevated the cell survival rate . It also dose-dependently lowered the LPS-induced secretion of inflammatory cytokines, including TNF-α, IL-6, and NO, by BV-2 cells .

Biologische Aktivität

N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is a complex indole derivative that has garnered attention due to its potential biological activities. This compound is part of a larger class of indole derivatives known for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities. The unique structural features of this compound, particularly the indole moieties and the thioether linkage, are believed to contribute significantly to its biological efficacy.

Chemical Structure

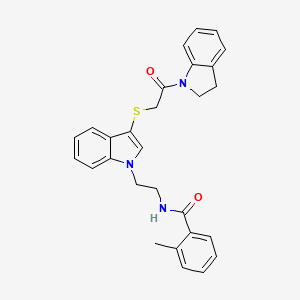

The chemical structure of this compound can be represented as follows:

This molecular formula indicates the presence of various functional groups that may interact with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects:

-

Anticancer Activity :

- Studies have shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, indole derivatives have been reported to inhibit the growth of A549 lung cancer cells, with some derivatives showing a preferential suppression of rapidly dividing cells compared to non-tumor cells .

- The compound's mechanism may involve the induction of apoptosis and cell cycle arrest in cancer cells.

-

Antimicrobial Properties :

- Indole derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound have shown low minimum inhibitory concentrations (MICs) against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

- The ability to inhibit bacterial growth suggests potential use as a therapeutic agent in treating infections caused by resistant strains.

- Antiviral Activity :

Research Findings and Case Studies

A detailed investigation into the biological activity of similar indole derivatives has yielded significant insights:

| Compound | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|

| Indole Derivative A | Anticancer (A549 cells) | 0.98 | |

| Indole Derivative B | Antimicrobial (S. aureus) | 3.90 | |

| Indole Derivative C | Antiviral (RSV/IAV) | Low micromolar |

Case Study: Anticancer Activity

In a study assessing the antiproliferative effects of various indole derivatives on A549 lung cancer cells, it was found that certain compounds significantly reduced cell viability at concentrations as low as 0.98 µg/mL. The mechanism was attributed to the activation of apoptotic pathways and inhibition of key survival signals in cancer cells .

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of an indole derivative against MRSA strains. The compound exhibited an MIC of 3.90 µg/mL against S. aureus ATCC 25923 and even lower MICs against MRSA strains, suggesting its potential as a treatment option for resistant infections .

Eigenschaften

IUPAC Name |

N-[2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O2S/c1-20-8-2-4-10-22(20)28(33)29-15-17-30-18-26(23-11-5-7-13-25(23)30)34-19-27(32)31-16-14-21-9-3-6-12-24(21)31/h2-13,18H,14-17,19H2,1H3,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUFXDUTUSITNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)N4CCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.